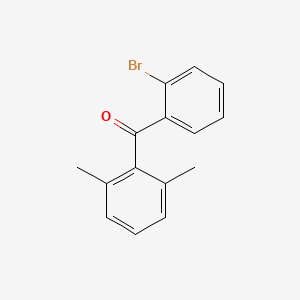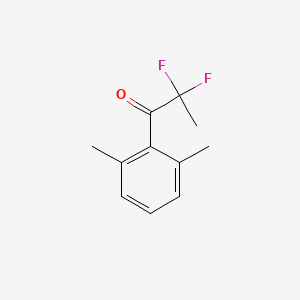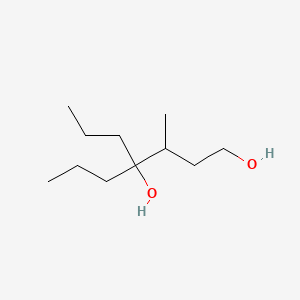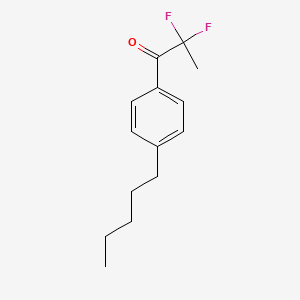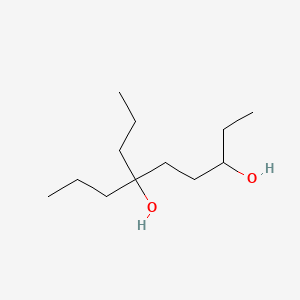
4-Propyl-4,7-nonanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propyl-4,7-nonanediol (4PND) is a colorless, odorless organic compound with a molecular formula of C9H18O2. It is a cyclic diol composed of two propyl groups and one nonane group. 4PND is a versatile molecule with many applications in the field of organic synthesis. It has been used in the synthesis of various compounds, including drugs and dyes, and in the production of polymers. In addition, 4PND has potential as a therapeutic agent, with studies showing it to have anti-inflammatory and anti-cancer properties.
Applications De Recherche Scientifique
4-Propyl-4,7-nonanediol has been studied for its potential applications in the field of organic synthesis. It has been used in the synthesis of various compounds, including drugs and dyes, and in the production of polymers. In addition, 4-Propyl-4,7-nonanediol has potential as a therapeutic agent, with studies showing it to have anti-inflammatory and anti-cancer properties. 4-Propyl-4,7-nonanediol has also been studied for its potential applications in the field of biochemistry and physiology. It has been used to study the effects of various hormones and enzymes, and to investigate the role of 4-Propyl-4,7-nonanediol in the regulation of homeostasis.
Mécanisme D'action
The mechanism of action of 4-Propyl-4,7-nonanediol is not completely understood. It is believed that 4-Propyl-4,7-nonanediol acts as an agonist at certain receptors in the body, which results in the activation of certain pathways and the production of certain hormones and enzymes. In addition, 4-Propyl-4,7-nonanediol has been shown to interact with certain proteins, which could lead to the activation of certain pathways and the production of certain hormones and enzymes.
Biochemical and Physiological Effects
4-Propyl-4,7-nonanediol has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an agonist at certain receptors in the body, which results in the activation of certain pathways and the production of certain hormones and enzymes. In addition, 4-Propyl-4,7-nonanediol has been shown to interact with certain proteins, which could lead to the activation of certain pathways and the production of certain hormones and enzymes. 4-Propyl-4,7-nonanediol has also been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-Propyl-4,7-nonanediol in laboratory experiments has several advantages and limitations. One of the main advantages of using 4-Propyl-4,7-nonanediol is its versatility, as it can be used in the synthesis of various compounds, including drugs and dyes, and in the production of polymers. In addition, 4-Propyl-4,7-nonanediol is relatively easy to synthesize and is relatively stable in aqueous solution. However, there are some limitations to using 4-Propyl-4,7-nonanediol in laboratory experiments, such as its relatively low solubility in water and its relatively low reactivity.
Orientations Futures
The potential applications of 4-Propyl-4,7-nonanediol are vast and there are many future directions for research. One potential direction is to further explore the effects of 4-Propyl-4,7-nonanediol on the regulation of homeostasis and the potential therapeutic applications of 4-Propyl-4,7-nonanediol. In addition, further research could be conducted on the mechanism of action of 4-Propyl-4,7-nonanediol, as well as its potential applications in the synthesis of drugs and dyes. Finally, further research could be conducted on the potential applications of 4-Propyl-4,7-nonanediol in the production of polymers.
Méthodes De Synthèse
4-Propyl-4,7-nonanediol can be synthesized through a variety of methods, including the addition of propylene oxide to a nonane-1-ol solution, the reaction of 4-chloropropyl-4,7-nonanediol with sodium hydroxide, and the reaction of 4-chloropropyl-4,7-nonanediol with sodium hydroxide and sodium hydroxide. In addition, 4-Propyl-4,7-nonanediol can be synthesized from 4-chloropropyl-4,7-nonanediol and sodium hydroxide through the reaction of the two compounds in aqueous solution.
Propriétés
IUPAC Name |
6-propylnonane-3,6-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c1-4-8-12(14,9-5-2)10-7-11(13)6-3/h11,13-14H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZUNXVKFRASSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CCC(CC)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








